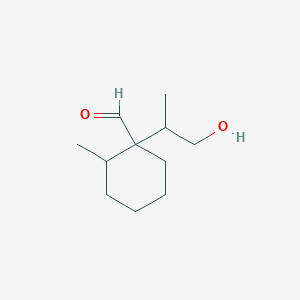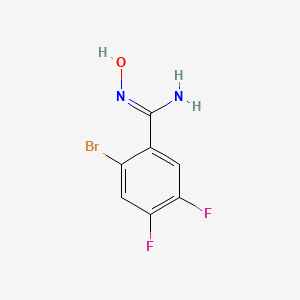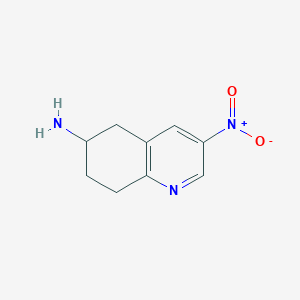
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 1-position and a methanesulfonyl fluoride group at the 5-position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the imidazole ring through alkylation reactions using ethyl halides under basic conditions.
Attachment of the Methanesulfonyl Fluoride Group: The methanesulfonyl fluoride group can be introduced through sulfonylation reactions using methanesulfonyl chloride and a fluoride source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl fluoride group can be a good leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bonds in the imidazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine substituent.
Aplicaciones Científicas De Investigación
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: This compound can be used in the development of new drugs, particularly those targeting enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylimidazole: Contains a phenyl group at the 1-position.
2-Methylimidazole: Methyl group at the 2-position instead of the 1-position.
Uniqueness
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride is unique due to the presence of both an ethyl group and a methanesulfonyl fluoride group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H9FN2O2S |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(3-ethylimidazol-4-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C6H9FN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3 |
Clave InChI |
AFWAMHDORHRNHL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)

![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)





![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)


![6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13302108.png)
![[(4-Bromothiophen-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302112.png)
